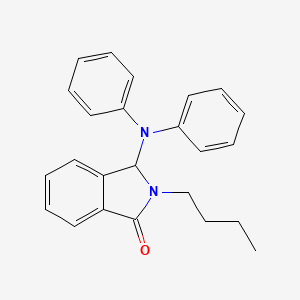![molecular formula C27H17Br2N3 B12460514 N,N'-bis[(E)-(4-bromophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12460514.png)
N,N'-bis[(E)-(4-bromophenyl)methylidene]acridine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine is a complex organic compound characterized by its unique structure, which includes bromophenyl and acridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine typically involves a multi-step process. The initial step often includes the formation of the acridinyl intermediate, which is then reacted with 4-bromobenzaldehyde under specific conditions to form the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used as a probe to study molecular interactions and pathways. Its ability to interact with specific biological targets makes it useful in understanding cellular processes.
Medicine
In medicine, (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine has potential applications in drug development. Its structure allows it to interact with specific proteins and enzymes, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mécanisme D'action
The mechanism of action of (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bromophenyl and acridinyl derivatives, such as:
- (E)-1-(4-chlorophenyl)-N-{6-[(E)-[(4-chlorophenyl)methylidene]amino]acridin-3-yl}methanimine
- (E)-1-(4-fluorophenyl)-N-{6-[(E)-[(4-fluorophenyl)methylidene]amino]acridin-3-yl}methanimine
Uniqueness
What sets (E)-1-(4-bromophenyl)-N-{6-[(E)-[(4-bromophenyl)methylidene]amino]acridin-3-yl}methanimine apart is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can lead to different biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C27H17Br2N3 |
|---|---|
Poids moléculaire |
543.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-[6-[(4-bromophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H17Br2N3/c28-22-7-1-18(2-8-22)16-30-24-11-5-20-13-21-6-12-25(15-27(21)32-26(20)14-24)31-17-19-3-9-23(29)10-4-19/h1-17H |
Clé InChI |
CHWFUULGYGDVPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=C(C=C5)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B12460438.png)
![N-{4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12460444.png)
![2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12460452.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12460453.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B12460460.png)
![N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B12460473.png)

![N-(3,4-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]acetamide](/img/structure/B12460481.png)
![N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12460486.png)


![N-(2,5-Dimethoxy-phenyl)-3-[(furan-2-ylmethyl)-amino]-succinamic acid](/img/structure/B12460497.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12460507.png)
